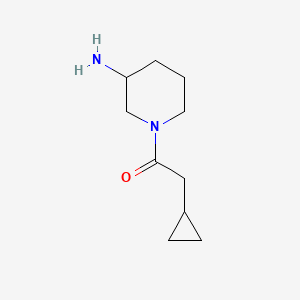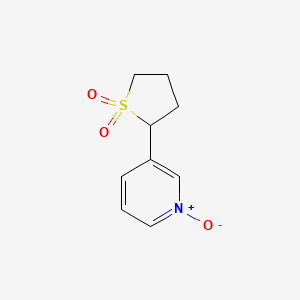
4-Hydroxy-3-nitropyridineN-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-nitropyridineN-oxide is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its nitro group at the third position and a hydroxyl group at the fourth position on the pyridine ring, along with an N-oxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridineN-oxide can be synthesized through the nitration of 4-hydroxypyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-nitropyridineN-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of chloro or ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-nitropyridineN-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-nitropyridineN-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and interactions. It can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-nitropyridine: Similar structure but lacks the N-oxide group.
2-Hydroxy-5-nitropyridine: Differently positioned hydroxyl and nitro groups.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a bromine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 4-Hydroxy-3-nitropyridineN-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the N-oxide functionality is required .
Eigenschaften
Molekularformel |
C5H2N2O4 |
|---|---|
Molekulargewicht |
154.08 g/mol |
IUPAC-Name |
6-nitro-7-oxa-2-azabicyclo[2.2.1]hepta-1,3,5-trien-5-ol |
InChI |
InChI=1S/C5H2N2O4/c8-4-2-1-6-5(11-2)3(4)7(9)10/h1H,(H,6,8) |
InChI-Schlüssel |
CZUBIVNEJAUSLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=N1)O2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)


![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)

![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)






